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Compound of Interest

Compound Name: Immethridine dihydrobromide

Cat. No.: B1662599 Get Quote

An In-Depth Technical Guide to Immethridine
Dihydrobromide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and

pharmacological profile of Immethridine dihydrobromide, a potent and selective histamine

H3 receptor agonist.

Chemical Structure and Properties
Immethridine is a synthetic compound characterized by an imidazole ring linked to a pyridine

ring via a methylene bridge. The dihydrobromide salt form enhances its stability and solubility in

aqueous solutions.

Chemical Structure:

IUPAC Name: 4-(1H-Imidazol-4-ylmethyl)pyridine dihydrobromide

Molecular Formula: C₉H₉N₃·2HBr[1]

SMILES: C1=CN=C(C=C1)CC2=CN=CN2.Br.Br

InChI Key: CYNKWHIKNDIVDR-UHFFFAOYSA-N
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The chemical structure of Immethridine dihydrobromide consists of a pyridine ring and an

imidazole ring connected by a methylene group.

Physicochemical Properties
A summary of the key physicochemical properties of Immethridine dihydrobromide is

presented in the table below.

Property Value Reference(s)

Molecular Weight 321.01 g/mol [1]

CAS Number 699020-93-4 [1]

Appearance Solid

Purity ≥99% (HPLC)

Solubility Soluble to 100 mM in water [1]

Storage Desiccate at room temperature [1]

Pharmacological Properties
Immethridine is a potent and highly selective agonist for the histamine H3 receptor. Its

pharmacological activity has been well-characterized in various in vitro assays.

Receptor Binding and Functional Activity
The key pharmacological parameters of Immethridine are summarized in the following table.

Parameter Receptor Value Reference(s)

pKi Histamine H3 9.07

pKi Histamine H4 6.61

pEC₅₀ Histamine H3 9.74

Immethridine dihydrobromide exhibits high affinity for the human histamine H3 receptor, with

a pKi value of 9.07. It demonstrates significant selectivity, being approximately 300-fold more
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selective for the H3 receptor over the H4 receptor. Furthermore, it shows no significant binding

to histamine H1 or H2 receptors at concentrations up to 10 μM. As an agonist, it potently

activates the H3 receptor with a pEC₅₀ of 9.74.

Experimental Protocols
This section outlines representative experimental methodologies for the synthesis and

pharmacological characterization of Immethridine dihydrobromide.

Synthesis of Immethridine Dihydrobromide
A plausible synthetic route for Immethridine involves the coupling of a picolyl anion with a

suitable chloromethylated imidazole derivative. A detailed, step-by-step protocol is not publicly

available; however, the following represents a general approach based on established

chemical principles.

Step 1: Preparation of 4-(Chloromethyl)-1H-imidazole hydrochloride

This precursor can be synthesized from 4-(hydroxymethyl)-1H-imidazole by reaction with

thionyl chloride.

Materials: 4-(hydroxymethyl)-1H-imidazole, thionyl chloride, diethyl ether.

Procedure:

Cool thionyl chloride in an ice bath under a nitrogen atmosphere.

Slowly add 4-(hydroxymethyl)-1H-imidazole to the cooled thionyl chloride.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then gently heat.

Cool the mixture and add diethyl ether to precipitate the product.

Filter the solid, wash with diethyl ether, and dry to obtain 4-(chloromethyl)-1H-imidazole

hydrochloride.[2]

Step 2: Synthesis of Immethridine
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This step involves the reaction of a 4-picolyl anion with the prepared 4-(chloromethyl)-1H-

imidazole hydrochloride.

Materials: 4-picoline, a strong base (e.g., n-butyllithium), 4-(chloromethyl)-1H-imidazole

hydrochloride, anhydrous solvent (e.g., tetrahydrofuran).

Procedure:

Dissolve 4-picoline in an anhydrous solvent under a nitrogen atmosphere and cool to a

low temperature (e.g., -78 °C).

Slowly add a strong base to generate the 4-picolyllithium.

Add a solution of 4-(chloromethyl)-1H-imidazole hydrochloride to the reaction mixture.

Allow the reaction to proceed at low temperature and then warm to room temperature.

Quench the reaction with a suitable reagent (e.g., water).

Extract the product with an organic solvent and purify using column chromatography.

Step 3: Formation of Immethridine Dihydrobromide

Materials: Immethridine free base, hydrobromic acid, suitable solvent (e.g., ethanol).

Procedure:

Dissolve the purified Immethridine in a suitable solvent.

Add two equivalents of hydrobromic acid to the solution.

The dihydrobromide salt will precipitate out of the solution.

Filter the solid, wash with a cold solvent, and dry under vacuum.

Pharmacological Evaluation
Radioligand Binding Assay (Competition)
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This assay is used to determine the binding affinity (Ki) of Immethridine for the histamine H3

receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human histamine H3

receptor (e.g., HEK-293 or CHO cells).

Radioligand: [³H]-Nα-methylhistamine.

Non-specific binding control: A high concentration of an unlabeled H3 receptor ligand (e.g.,

histamine or clobenpropit).

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

Immethridine dihydrobromide solutions of varying concentrations.

Procedure:

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total

binding), non-specific binding control, or a specific concentration of Immethridine.

Incubate the plate to allow binding to reach equilibrium.

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound

from free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

The Ki value is calculated from the IC₅₀ value (the concentration of Immethridine that

inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional potency (EC₅₀) of Immethridine as an agonist at

the histamine H3 receptor.
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Materials:

A cell line stably expressing the human histamine H3 receptor (e.g., HEK-293 or CHO

cells).

Forskolin (an adenylyl cyclase activator).

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Immethridine dihydrobromide solutions of varying concentrations.

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA).

Procedure:

Plate the cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with a phosphodiesterase inhibitor.

Add varying concentrations of Immethridine to the wells.

Stimulate the cells with forskolin to induce cAMP production.

Incubate to allow for changes in intracellular cAMP levels.

Lyse the cells and measure the cAMP concentration using a cAMP detection kit according

to the manufacturer's protocol.

The EC₅₀ value is determined by plotting the percentage inhibition of forskolin-stimulated

cAMP accumulation against the log concentration of Immethridine and fitting the data to a

sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
Immethridine, as a histamine H3 receptor agonist, activates the receptor, which is coupled to

an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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